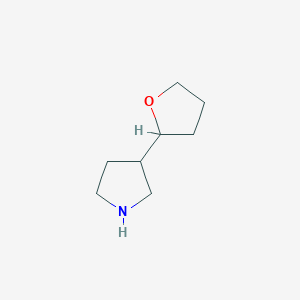

3-(oxolan-2-yl)pyrrolidine

Description

Significance of Heterocyclic Motifs in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to modern chemical and medicinal research. iipseries.orgopenaccessjournals.com These motifs are not merely chemical curiosities; they are integral components of a vast number of natural products, including vitamins, alkaloids, and antibiotics. iipseries.orgijraset.com Their unique three-dimensional arrangements and electronic properties, conferred by heteroatoms like nitrogen and oxygen, make them essential building blocks in the synthesis of a wide array of functional molecules. openaccessjournals.com

The prevalence of heterocyclic structures in pharmaceuticals is particularly noteworthy. Over 90% of new drugs approved incorporate heterocyclic motifs, underscoring their critical role in drug discovery. ijraset.com These compounds exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, antibacterial, and anticancer properties. iipseries.orgijraset.com The ability of chemists to modify these scaffolds allows for the fine-tuning of pharmacokinetic profiles and target selectivity, making them highly versatile in the quest to address a multitude of medical conditions. iipseries.orgopenaccessjournals.com The five-membered pyrrolidine (B122466) ring, in particular, is one of the most common nitrogen-containing non-aromatic heterocycles found in FDA-approved drugs. nih.gov

Rationale for Investigating the 3-(oxolan-2-yl)pyrrolidine Chemical Core and its Derivatives as Research Scaffolds

The investigation into the 3-(oxolan-2-yl)pyrrolidine chemical core is driven by the unique combination of its two constituent heterocyclic rings: a saturated five-membered nitrogen-containing pyrrolidine ring and a saturated five-membered oxygen-containing oxolane (tetrahydrofuran) ring. This specific arrangement offers several advantages for its use as a research scaffold.

The pyrrolidine ring provides a non-planar, sp3-hybridized structure that allows for efficient exploration of three-dimensional chemical space, a desirable trait in modern drug design. nih.gov This non-planarity, known as "pseudorotation," contributes to the stereochemistry of the molecule, which is crucial for specific interactions with biological targets like proteins and enzymes. nih.gov The nitrogen atom in the pyrrolidine ring can act as a key interaction point, often as a hydrogen bond acceptor or as a point for further chemical modification.

The oxolane ring also contributes to the molecule's three-dimensional shape and polarity. The oxygen heteroatom can participate in hydrogen bonding, which is vital for molecular recognition and binding to biological targets. The combination of these two rings creates a versatile building block that can be used in the synthesis of more complex molecules with potential therapeutic properties. smolecule.com Researchers have utilized this scaffold in the development of potent and selective inhibitors for various enzymes, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Poly(ADP-ribose) Polymerase (PARP), which are implicated in neurodegenerative diseases and cancer, respectively. acs.orgmdpi.comresearchgate.net

Overview of Current Research Trends on Oxolane- and Pyrrolidine-Containing Systems

Current research on systems containing oxolane and pyrrolidine rings is diverse and spans multiple areas of chemical and medicinal science. A significant trend is the incorporation of these scaffolds into the design of enzyme inhibitors. For example, derivatives of the oxolane-pyrrolidine motif have been investigated as highly potent and selective inhibitors of LRRK2, a key target in Parkinson's disease research. acs.orgresearchgate.net In these studies, the oxolane and pyrrolidine moieties are often optimized to enhance binding affinity and pharmacokinetic properties.

Another major research area is the development of novel anticancer agents. The pyrrolidine scaffold is a well-established feature in many anticancer compounds, and its combination with an oxolane ring offers new avenues for exploration. researchgate.net For instance, a derivative of 3-(oxolan-2-yl)pyrrolidine has been identified as a potent PARP inhibitor, a class of drugs used in cancer therapy. mdpi.com

The development of new antibacterial agents is also a prominent research trend. With the rise of antibiotic resistance, there is a constant need for new chemical entities with novel mechanisms of action. nih.gov The pyrrolidine ring is a versatile scaffold found in various antibacterial compounds, and its derivatives are actively being explored for their potential to combat resistant bacterial strains. nih.govresearchgate.net

Furthermore, the synthesis of these heterocyclic systems is a research trend in itself. Chemists are developing new and efficient methods, including organocatalytic and multicomponent reactions, to construct these complex scaffolds. rsc.org These synthetic advancements are crucial for enabling the exploration of the chemical space around the oxolane-pyrrolidine core and for producing a wider range of derivatives for biological evaluation.

Interactive Data Table: Examples of Biologically Active Oxolane- and Pyrrolidine-Containing Compounds

Below is a table summarizing selected research findings on compounds containing oxolane and/or pyrrolidine motifs.

| Compound Name/Number | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| Oxolan-3-yl derivatives 44 and 45 | LRRK2 Inhibitors | Demonstrated high potency and selectivity for LRRK2, with a favorable in vitro pharmacokinetic profile. | acs.orgresearchgate.net |

| 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp) | PARP Inhibitor | Showed potent inhibition of the PARP enzyme, a target for cancer treatment. | mdpi.com |

| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21d | Antibacterial Agent | Exhibited strong antibacterial activity against Gram-positive bacteria and showed a stable effect with less drug resistance development compared to linezolid. | nih.gov |

| β-lactam substituted polycyclic fused pyrrolidine/pyrrolizidine compound 3 | Antifungal Agent (against C. albicans) | Showed potent antifungal activity by causing membrane damage and inhibiting biofilm formation. | researchgate.net |

Properties

IUPAC Name |

3-(oxolan-2-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10-5-1)7-3-4-9-6-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVANPFHOTQICOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430091-80-7 | |

| Record name | 3-(oxolan-2-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Oxolan 2 Yl Pyrrolidine and Its Analogs

Established Total Synthesis Routes

The synthesis of the 3-(oxolan-2-yl)pyrrolidine core can be approached through various strategies, primarily focusing on the sequential or convergent construction of the two heterocyclic rings.

Convergent and Divergent Approaches

Convergent strategies for the synthesis of 3-(oxolan-2-yl)pyrrolidine would involve the separate synthesis of a functionalized pyrrolidine (B122466) precursor and a functionalized oxolane precursor, followed by their coupling. While specific examples for the direct synthesis of the parent 3-(oxolan-2-yl)pyrrolidine via a purely convergent route are not extensively documented in publicly available literature, this approach is a cornerstone of complex molecule synthesis.

Divergent synthesis offers an efficient pathway to a variety of analogs from a common intermediate. A divergent strategy for producing multisubstituted pyrrolidines and tetrahydrofurans has been reported, which could be adapted for the synthesis of 3-(oxolan-2-yl)pyrrolidine analogs. This methodology starts from readily available β-aminoketones and their reaction with diazo compounds, catalyzed by Rh(II). The proposed mechanism involves the formation of an ammonium (B1175870) ylide intermediate, followed by an intramolecular aldol-type trapping to construct the heterocyclic rings. By carefully selecting the starting materials, this strategy could potentially be tailored to yield the desired 3-(oxolan-2-yl)pyrrolidine core, which can then be further diversified.

A notable method for the synthesis of pyrrolidine from tetrahydrofuran (B95107) has been patented, involving a vapor-phase reaction with ammonia (B1221849) in the presence of a gamma alumina (B75360) dehydration catalyst. This transformation highlights a potential, albeit likely challenging, route for converting a pre-existing oxolane ring into a pyrrolidine moiety as part of a total synthesis.

Stereoselective and Enantioselective Synthesis Strategies

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For the 3-(oxolan-2-yl)pyrrolidine scaffold, which contains at least two stereocenters, stereoselective and enantioselective synthetic methods are crucial.

Stereoselective Synthesis: Methods for the stereoselective synthesis of densely substituted pyrrolidines have been developed, such as the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. This approach allows for the creation of multiple stereogenic centers with high diastereoselectivity. While not directly applied to 3-(oxolan-2-yl)pyrrolidine, this strategy could be adapted by using an azadiene or azomethine ylide precursor bearing a tetrahydrofuran moiety. Radical cyclization reactions have also been employed for the construction of tetrahydrofuran and pyrrolidine derivatives, with diastereoselectivity being controlled by the addition of Lewis acids.

Enantioselective Synthesis: The enantioselective synthesis of chiral tetrahydrofurans and pyrrolidines can be achieved through various methods. One approach involves the visible-light-mediated deoxygenation of monoallylated diols or β-amino alcohols, leading to intramolecular cyclization. Another strategy for the enantioselective synthesis of tetrahydrofuran derivatives utilizes a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. These methods provide access to enantiomerically enriched building blocks that could be incorporated into a total synthesis of chiral 3-(oxolan-2-yl)pyrrolidine. The synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline or 4-hydroxyproline, which can be chemically modified to introduce the desired oxolane substituent.

Functionalization and Derivatization Reactions of the 3-(oxolan-2-yl)pyrrolidine Core

Once the 3-(oxolan-2-yl)pyrrolidine scaffold is assembled, further modifications can be made to either the pyrrolidine or the oxolane ring to explore the structure-activity relationship of its derivatives.

Modification of the Pyrrolidine Moiety

The pyrrolidine ring offers several positions for functionalization, most notably the nitrogen atom and the carbon atoms of the ring.

N-Functionalization: The secondary amine of the pyrrolidine ring is a prime site for modification. A wide range of substituents can be introduced via standard N-alkylation or N-acylation reactions. This allows for the modulation of the compound's physicochemical properties, such as basicity and lipophilicity, which are critical for its biological activity.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolidine ring is a powerful tool for introducing new substituents. A palladium-catalyzed hydroarylation of pyrrolines has been reported to produce 3-aryl pyrrolidines. This method could potentially be applied to a pyrroline (B1223166) precursor of 3-(oxolan-2-yl)pyrrolidine to introduce aryl groups at the 3-position.

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Tertiary amine |

| Pyrrolidine Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | Amide |

| Pyrrolidine C-3 | Hydroarylation (from pyrroline) | Aryl bromides, Palladium catalyst | Aryl group |

Transformations on the Oxolane Ring

The oxolane ring is generally more stable and less reactive than the pyrrolidine ring. However, specific transformations can be achieved.

Ring-Opening Reactions: The tetrahydrofuran ring can undergo ring-opening reactions under certain conditions, although it is less prone to this than smaller cyclic ethers like oxetanes. Such reactions, often requiring strong acids or specific catalysts, can lead to linear derivatives with preserved stereochemistry, providing access to a different chemical space.

Strategic Introduction of New Substituents

The introduction of new substituents onto the 3-(oxolan-2-yl)pyrrolidine core can be achieved by employing starting materials that already contain the desired functional groups. For instance, using substituted starting materials in the initial ring-forming reactions, such as in the divergent synthesis approach, can directly lead to functionalized analogs. This "substrate-based" diversification is a common strategy in the synthesis of compound libraries for drug discovery.

Green Chemistry Principles in the Synthesis of Pyrrolidine-Oxolane Derivatives

The application of green chemistry principles is paramount in modern organic synthesis to reduce environmental impact and enhance safety and efficiency. For the synthesis of pyrrolidine-oxolane derivatives, several green strategies can be envisioned, drawing from established methods for constructing substituted pyrrolidines and other heterocycles.

Key green chemistry approaches applicable to the synthesis of these derivatives include:

Visible-Light Photocatalysis: This technique uses visible light as a renewable energy source to drive chemical reactions, often under mild conditions. For the synthesis of linked heterocycles, visible-light-mediated deoxygenation of appropriately functionalized diols or amino alcohols can lead to radical cyclizations to form tetrahydrofuran and pyrrolidine rings nih.gov. This approach avoids harsh reagents and high temperatures, aligning with green chemistry goals nih.govacs.orgrsc.orgresearchgate.net.

Use of Greener Solvents: Traditional organic synthesis often relies on hazardous solvents. A key green principle is the replacement of these with more benign alternatives. Water, ethanol, or mixtures thereof have been successfully used in the synthesis of pyrrolidine derivatives, such as in catalyst-free, three-component domino reactions to create complex spirooxindole systems figshare.com. These solvents are non-toxic, inexpensive, and readily available.

Catalyst-Free and Solvent-Free Reactions: Eliminating the catalyst and solvent altogether represents a highly sustainable synthetic route. Catalyst- and solvent-free methods, sometimes employing grinding or neat reaction conditions, have been developed for the synthesis of N-substituted pyrrolidones from bio-based starting materials like levulinic acid nih.govresearchgate.net. These methods significantly reduce waste and simplify product purification.

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. This approach is inherently green as it reduces the number of synthetic steps, minimizes waste, and saves energy. MCRs have been effectively used to generate diverse libraries of substituted pyrrolidines.

Table 1: Overview of Green Chemistry Strategies in Pyrrolidine Synthesis

| Green Chemistry Principle | Synthetic Application | Advantages |

| Use of Renewable Energy | Visible-light photoredox catalysis for tandem cyclizations acs.orgresearchgate.net. | Mild reaction conditions, reduced energy consumption, metal-free options available acs.orgrsc.org. |

| Safer Solvents & Auxiliaries | Reactions in EtOH/H₂O mixtures for domino reactions figshare.com. | Reduced toxicity, improved safety profile, simplified purification. |

| Atom Economy | One-pot, three-component domino reactions. | High efficiency, reduced number of steps, minimal waste. |

| Catalysis | Use of biocatalysts or recyclable catalysts. | High selectivity, mild conditions, reduced metal contamination. |

| Designing for Degradation | Not directly addressed in synthetic methods. | --- |

| Real-time Analysis | Not directly addressed in synthetic methods. | --- |

| Inherently Safer Chemistry | Catalyst- and solvent-free synthesis via grinding figshare.com. | Minimized risk of accidents, reduced exposure to hazardous materials. |

Utility of 3-(oxolan-2-yl)pyrrolidine as a Building Block in Organic Synthesis

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds and FDA-approved drugs researchgate.netnih.govnih.gov. The strategic functionalization of this ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological properties. The compound 3-(oxolan-2-yl)pyrrolidine represents a versatile building block, or synthon, that combines the structural features of both the pyrrolidine and the oxolane (tetrahydrofuran) rings, both of which are prevalent in pharmaceuticals.

While specific examples of the use of 3-(oxolan-2-yl)pyrrolidine as a building block are not extensively documented in the available literature, its potential utility can be inferred from the role of other substituted pyrrolidines in synthetic and medicinal chemistry.

Introduction of Desirable Physicochemical Properties: The oxolane moiety is a polar, cyclic ether. Attaching it to the 3-position of a pyrrolidine ring can significantly influence the parent molecule's properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Scaffold for Further Diversification: The secondary amine of the pyrrolidine ring in 3-(oxolan-2-yl)pyrrolidine provides a reactive handle for a wide range of chemical transformations. It can be alkylated, acylated, or used in coupling reactions to attach the entire 3-(oxolan-2-yl)pyrrolidinyl moiety to a larger molecular framework. This makes it a valuable precursor for creating libraries of novel compounds for biological screening.

Mimicking Natural Structures: Both pyrrolidine and tetrahydrofuran rings are found in numerous natural products with diverse biological activities. Combining these two motifs can lead to the creation of novel analogs of natural products with potentially improved therapeutic properties. For example, polyhydroxylated pyrrolidines, known as aza-sugars, are important for their roles in various biological activities nih.gov.

Role in Biologically Active Compounds: The 3-position of the pyrrolidine ring is a common site for substitution in many potent and selective biologically active molecules. For instance, 3-aryl pyrrolidines are known to be potent ligands for serotonin (B10506) and dopamine (B1211576) receptors. The introduction of an oxolanyl group at this position could lead to novel interactions with biological targets.

Table 2: Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Use | Role of the Pyrrolidine Ring |

| Ertapenem nih.gov | Antibiotic | Part of the core carbapenem (B1253116) structure, essential for antibacterial activity. |

| Darifenacin nih.gov | Treatment of overactive bladder | The pyrrolidine moiety is crucial for binding to the M3 muscarinic receptor. |

| Linagliptin | Antidiabetic | The aminopiperidine (structurally related to pyrrolidine) is a key part of the DPP-4 inhibitor. |

| Avanafil nih.gov | Treatment of erectile dysfunction | Contains a (S)-prolinol derivative, which is derived from the pyrrolidine amino acid proline. |

| Voxilaprevir mdpi.com | Antiviral (Hepatitis C) | A complex pyrrolidine derivative serves as a key structural component for inhibiting the viral protease. |

The potential of 3-(oxolan-2-yl)pyrrolidine as a building block lies in its ability to introduce a unique combination of structural and physicochemical properties into new chemical entities, making it a valuable tool for medicinal chemists in the design and synthesis of next-generation therapeutics.

Chemical Reactivity, Mechanistic Studies, and Transformations of Oxolane Pyrrolidine Systems

General Reaction Profiles of Pyrrolidine (B122466) and Oxolane Heterocycles

The reactivity of the 3-(oxolan-2-yl)pyrrolidine system is a composite of the individual reaction profiles of its constituent rings.

Pyrrolidine Ring: The pyrrolidine moiety is a cyclic secondary amine and functions as a typical base and nucleophile. wikipedia.org Its reactivity is centered on the nitrogen atom's lone pair of electrons. Key reactions include:

N-Alkylation and N-Acylation: The nitrogen is readily alkylated or acylated by electrophiles such as alkyl halides or acyl chlorides.

Amine Basicity: Pyrrolidine is a base, with the pKa of its conjugate acid being approximately 11.27. wikipedia.org

Catalysis: It is a foundational structure for many organocatalysts, particularly in aminocatalysis, where it can form enamines or iminium ions to facilitate asymmetric transformations. nih.gov

C-H Functionalization: While less common than reactions at nitrogen, C-H bonds on the pyrrolidine ring can be functionalized, often with the aid of a directing group or a transition metal catalyst.

Oxolane (Tetrahydrofuran) Ring: The oxolane ring is a cyclic ether and is generally less reactive than the pyrrolidine ring. Its primary modes of reaction involve the oxygen atom and the adjacent C-H bonds:

Lewis Basicity: The oxygen atom's lone pairs allow it to act as a Lewis base, coordinating to Lewis acids and protons. This interaction can activate the ring for cleavage.

Ring-Opening Reactions: Under strong acidic conditions, the oxolane ring can be protonated and subsequently opened by a nucleophile.

α-C-H Activation: The C-H bonds adjacent to the ether oxygen (at the C2 and C5 positions) are susceptible to radical abstraction or deprotonation, enabling functionalization at these positions.

Conversion to Pyrrolidine: A notable industrial process involves the reaction of tetrahydrofuran (B95107) with ammonia (B1221849) over a dehydration catalyst to produce pyrrolidine, demonstrating a direct chemical link between the two heterocycles.

The juxtaposition of these two rings in 3-(oxolan-2-yl)pyrrolidine suggests that the pyrrolidine nitrogen can influence the reactivity of the oxolane ring, for example, by acting as an intramolecular catalyst or directing group.

Intra- and Intermolecular Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of both pyrrolidine and oxolane rings and are critical for constructing the combined 3-(oxolan-2-yl)pyrrolidine scaffold. These reactions can be broadly categorized into intramolecular and intermolecular processes, often mediated by radical, photocatalytic, or metal-catalyzed pathways.

Radical Cyclizations: Free-radical reactions provide a powerful method for constructing both heterocycles. For instance, radical cyclization of precursors containing an alkene and a suitably positioned radical can lead to the formation of the five-membered rings. The diastereoselectivity of these cyclizations, particularly for forming substituted tetrahydrofurans, can often be controlled by the addition of Lewis acids.

Photocatalytic Cyclizations: Visible-light-mediated reactions have emerged as a sustainable approach for synthesizing chiral tetrahydrofurans and pyrrolidines. nih.gov This methodology often involves the deoxygenation of mono-allylated 1,2-diols or β-amino alcohols. The substrates are activated as ethyl oxalates or benzoates, which then generate alkyl radicals under visible light irradiation, leading to 5-exo-trig or 5-exo-dig cyclizations. nih.gov

A summary of representative photocatalytic cyclization reactions is presented below.

| Substrate Type | Activating Group | Product | Key Features |

| Mono-allylated 1,2-diols | Ethyl Oxalate | Chiral Tetrahydrofurans | Sustainable, halogen-free activation, mild conditions. |

| Mono-allylated β-amino alcohols | 3,5-bis(trifluoromethyl)benzoate | Chiral Pyrrolidines | Recyclable activating group, good yields. |

| Propargylated 1,2-diols | Ethyl Oxalate | Tetrahydrofurans with exocyclic double bond | 5-exo-dig cyclization pathway. |

Metal-Catalyzed Cyclizations: Transition metals, particularly palladium, iron, and nickel, are extensively used to catalyze the formation of these heterocyclic systems.

Reductive Cyclization: Iron-catalyzed reductive cyclization of N- and O-tethered 1,6-enynes is an effective method for producing both pyrrolidine and tetrahydrofuran derivatives. organic-chemistry.org

Palladium-Catalyzed Reactions: Pd-catalyzed processes, such as the carboamination and carboalkoxylation of alkenes, can afford biologically important pyrrolidine and tetrahydrofuran derivatives. organic-chemistry.org Mechanistic studies suggest these reactions often proceed via a syn-heteropalladation pathway. organic-chemistry.org

[3+2] Cycloadditions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgmdpi.com This reaction can generate multiple new stereocenters with high control. mappingignorance.org

Catalytic Transformations and Ligand Applications

The pyrrolidine scaffold is a cornerstone in the design of chiral ligands and organocatalysts. nih.govresearchgate.net The incorporation of an oxolane ring can introduce additional donor atoms and steric bulk, potentially modifying the catalytic activity and selectivity.

Ligand Applications: Derivatives of pyrrolidine are widely used as chiral ligands in transition metal catalysis. The nitrogen atom, along with other strategically placed heteroatoms, can coordinate to a metal center, creating a chiral environment that influences the outcome of a catalytic reaction. While specific applications of 3-(oxolan-2-yl)pyrrolidine as a ligand are not extensively documented, its structural features suggest potential utility. The pyrrolidine nitrogen and the oxolane oxygen could act as a bidentate ligand for various transition metals. Such ligands are valuable in a range of catalytic transformations, including:

Asymmetric Hydrogenation

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Allylic Alkylation

The performance of metal complexes in catalytic applications, such as the oxidation of aniline, can be significantly influenced by the structure of the ligand and the nature of the metal ion. mdpi.com

Organocatalysis: Pyrrolidine-based structures are central to the field of organocatalysis. Chiral pyrrolidine derivatives can catalyze a variety of asymmetric reactions, such as aldol (B89426) and Michael additions, through the formation of nucleophilic enamine intermediates. Densely substituted chiral pyrrolidines, synthesized via methods like 1,3-dipolar cycloadditions, have been successfully employed as organocatalysts in asymmetric aldol reactions, demonstrating their potential in facilitating stereoselective C-C bond formation. acs.org

Stereochemical Dynamics and Epimerization Processes

The 3-(oxolan-2-yl)pyrrolidine molecule contains at least two stereocenters (at C2 of the oxolane ring and C3 of the pyrrolidine ring), leading to the existence of multiple stereoisomers. The control and stability of this stereochemistry are of paramount importance.

Conformational Dynamics: The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to relieve torsional strain. nih.govbeilstein-journals.org Substituents on the ring influence the preferred conformation. For the 3-substituted pyrrolidine system, the substituent can occupy a pseudo-axial or pseudo-equatorial position, and the energy barrier for interconversion is typically low. nih.gov The presence of the bulky oxolane group at the C3 position will significantly influence the conformational equilibrium of the pyrrolidine ring. Stereoelectronic effects, such as gauche interactions between substituents, play a crucial role in stabilizing specific conformations. beilstein-journals.org

Stereoselective Synthesis: Achieving stereochemical control during synthesis is a major focus of modern organic chemistry. For oxolane-pyrrolidine systems, this involves controlling the relative and absolute configuration of the stereocenters.

Substrate Control: Using starting materials from the chiral pool, such as tartrates or amino acids, allows for the synthesis of enantiomerically pure tetrahydrofurans and pyrrolidines. nih.gov

Catalytic Asymmetric Methods: The most powerful approach is the use of chiral catalysts. Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a prime example, providing highly enantioselective access to complex pyrrolidines. mappingignorance.org The choice of metal catalyst (e.g., Cu(I) vs. Ag(I)) and ligand can direct the reaction to selectively form either exo or endo products, thereby controlling the relative stereochemistry. mappingignorance.org

Diastereoselective Reactions: In cyclization reactions, the existing stereochemistry in a precursor can direct the formation of new stereocenters. For example, diastereoselectivity in radical cyclizations to form tetrahydrofurans can be influenced by additives like Lewis acids.

The stereochemical integrity of the 3-(oxolan-2-yl)pyrrolidine system is generally robust under neutral or basic conditions. However, epimerization could potentially occur at the C2 position of the oxolane ring (an acetal (B89532) carbon) under acidic conditions via ring-opening and re-closure, although this would likely require harsh conditions.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3 Oxolan 2 Yl Pyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise three-dimensional structure of organic molecules in solution. For 3-(oxolan-2-yl)pyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the chiral centers.

1D NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which arise from scalar (J) couplings between neighboring protons. The integration of the signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms. Further information can be gleaned from Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To unambiguously assign the complex and often overlapping signals in the 1D spectra of 3-(oxolan-2-yl)pyrrolidine, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. Cross-peaks in the COSY spectrum of 3-(oxolan-2-yl)pyrrolidine would allow for the tracing of the proton connectivity within both the pyrrolidine (B122466) and oxolane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, enabling the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is crucial for connecting the pyrrolidine and oxolane rings by showing correlations between protons on one ring and carbons on the other, thus confirming the regiochemistry of the substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry of the molecule. NOESY identifies protons that are close in space, irrespective of their bonding connectivity. For 3-(oxolan-2-yl)pyrrolidine, NOE correlations between protons on the pyrrolidine ring and the oxolane ring can establish their relative orientation (cis or trans). For instance, a strong NOE between the proton at C2 of the oxolane ring and a proton on the same face of the pyrrolidine ring would indicate a cis relationship.

A representative table of expected NMR data for a diastereomer of 3-(oxolan-2-yl)pyrrolidine is presented below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| Oxolane Ring | |||||

| 2 | ~4.1 | ~78 | H-3 | C-3, C-5, C-3' | H-3', H-5' |

| 3 | ~1.9, ~2.1 | ~32 | H-2, H-4 | C-2, C-4, C-5 | |

| 4 | ~1.8, ~2.0 | ~26 | H-3, H-5 | C-3, C-5 | |

| 5 | ~3.8, ~3.9 | ~68 | H-4 | C-2, C-4 | |

| Pyrrolidine Ring | |||||

| 2' | ~3.0, ~3.2 | ~55 | H-3', H-5' | C-3', C-4', C-5' | |

| 3' | ~2.5 | ~45 | H-2', H-4' | C-2, C-2', C-4', C-5' | H-2 |

| 4' | ~1.7, ~1.9 | ~28 | H-3', H-5' | C-2', C-3', C-5' | |

| 5' | ~2.9, ~3.1 | ~48 | H-2', H-4' | C-2', C-3', C-4' | H-2 |

| NH | ~2.0 (broad) | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass of the molecular ion.

For 3-(oxolan-2-yl)pyrrolidine (C₈H₁₅NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Fragmentation Analysis: In addition to molecular formula determination, mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of 3-(oxolan-2-yl)pyrrolidine would be expected to proceed through characteristic pathways for both the pyrrolidine and oxolane rings.

Pyrrolidine Ring Fragmentation: A common fragmentation pathway for pyrrolidines involves the cleavage of the C-C bond alpha to the nitrogen atom, followed by the loss of a radical to form a stable iminium ion.

Oxolane Ring Fragmentation: Tetrahydrofuran (B95107) derivatives often undergo ring-opening reactions, followed by the loss of small neutral molecules like water (H₂O) or ethylene (B1197577) (C₂H₄).

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

| Fragment Ion | Proposed Structure/Formation | Expected m/z |

| [M+H]⁺ | Protonated molecule | 142.1226 |

| [M-H₂O]⁺ | Loss of water from the oxolane ring | 124.1121 |

| [C₄H₈N]⁺ | Iminium ion from pyrrolidine ring cleavage | 70.0651 |

| [C₄H₇O]⁺ | Fragment from oxolane ring cleavage | 71.0491 |

| [C₅H₁₀N]⁺ | Iminium ion containing the C3-substituent | 84.0808 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 3-(oxolan-2-yl)pyrrolidine, the IR spectrum would exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C-N bond of the pyrrolidine ring, the C-O-C ether linkage of the oxolane ring, and the C-H bonds of the aliphatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the C-C backbone might be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (broad) |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-N (amine) | Stretching | 1020 - 1250 |

| C-O-C (ether) | Asymmetric Stretching | 1070 - 1150 |

| CH₂ | Scissoring | 1440 - 1480 |

| N-H (amine) | Bending | 1590 - 1650 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For a derivative of 3-(oxolan-2-yl)pyrrolidine, namely (E)-3-(Oxolan-2-ylidene)-1-phenylpyrrolidine-2,5-dione, X-ray crystallographic analysis has provided valuable insights into its solid-state conformation. The study revealed the planarity of the tetrahydrofuran ring and the dihedral angles between the different ring systems. nih.gov This information is crucial for understanding the preferred conformation of the molecule in the solid state, which can be influenced by intermolecular interactions such as hydrogen bonding and crystal packing forces.

| Crystallographic Parameter | Value for (E)-3-(Oxolan-2-ylidene)-1-phenylpyrrolidine-2,5-dione nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.144(2) |

| b (Å) | 13.729(4) |

| c (Å) | 11.160(3) |

| β (°) | 105.177(8) |

| Volume (ų) | 1204.2(6) |

| Z | 4 |

Such data provides a definitive structural proof and serves as a benchmark for computational models and for understanding the conformational preferences observed in solution by NMR.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment

Given the presence of multiple stereocenters, 3-(oxolan-2-yl)pyrrolidine is a chiral molecule that can exist as different enantiomers and diastereomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is essential for determining the absolute configuration of a specific stereoisomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can be used to determine the absolute configuration by comparing it to the ORD curves of known compounds or by applying empirical rules such as the Octant Rule for ketones.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks, known as Cotton effects, at the wavelengths of electronic transitions. The sign and magnitude of the Cotton effects are characteristic of the absolute configuration of the molecule. For 3-(oxolan-2-yl)pyrrolidine, which lacks a strong chromophore in its parent structure, derivatization with a chromophoric group may be necessary to obtain a measurable CD spectrum in the accessible UV-Vis range. The experimental CD spectrum can then be compared with the theoretically calculated spectrum for a given absolute configuration using quantum chemical methods to make an unambiguous assignment.

| Chiroptical Technique | Principle | Application to 3-(oxolan-2-yl)pyrrolidine |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. | Determination of absolute configuration by analyzing the ORD curve, particularly the sign of the Cotton effect. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Assignment of absolute configuration by comparing the experimental CD spectrum (sign and intensity of Cotton effects) with theoretically calculated spectra. |

Computational Chemistry and Theoretical Investigations of 3 Oxolan 2 Yl Pyrrolidine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. wikipedia.orgmdpi.comimperial.ac.uk For 3-(oxolan-2-yl)pyrrolidine, these calculations can predict its stability, reactivity, and spectroscopic properties.

DFT studies, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry to its lowest energy state. nih.gov From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hust.edu.vn The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates a molecule is more reactive. hust.edu.vn

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-(oxolan-2-yl)pyrrolidine, the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the oxolane ring are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding.

Table 1: Illustrative DFT-Calculated Electronic Properties for 3-(oxolan-2-yl)pyrrolidine

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy | -480.123 Hartrees | Represents the total electronic energy of the molecule in its ground state. |

| HOMO Energy | -6.54 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | 1.23 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.77 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.15 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative examples of what a DFT calculation (e.g., at the B3LYP/6-31G level) would produce and are not from a published study on this specific molecule.*

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For 3-(oxolan-2-yl)pyrrolidine, an MD simulation would reveal the dynamic relationship between the pyrrolidine and oxolane rings. It would show how the rings pucker and how the bond connecting them rotates, leading to different conformers. By running simulations in various solvents (e.g., water, ethanol), one can study how intermolecular forces, such as hydrogen bonds with solvent molecules, influence the conformational preferences and stability of the compound. These simulations are crucial for understanding how the molecule behaves in a biological environment. The stability of the system during the simulation can be assessed by monitoring the Root-Mean-Square Deviation (RMSD). mdpi.com

In Silico Molecular Docking Studies for Ligand-Target Interactions (e.g., protein targets, enzyme active sites)

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. wikipedia.orgnih.gov In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govtandfonline.comnih.gov This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 3-(oxolan-2-yl)pyrrolidine, docking studies could be performed against a variety of protein targets where the pyrrolidine or oxolane moiety is known to be important for binding. The process involves placing the 3D structure of the compound into the active site of a target protein and using a scoring function to estimate the binding affinity, often reported in kcal/mol. scispace.com A more negative score typically indicates a stronger predicted binding. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the nitrogen atom could act as a hydrogen bond acceptor, a common interaction motif in many enzyme active sites. nih.gov

Table 2: Hypothetical Molecular Docking Results for 3-(oxolan-2-yl)pyrrolidine Against Various Enzyme Classes

| Target Protein (Example) | PDB ID | Binding Affinity (kcal/mol) - Illustrative | Potential Key Interacting Residues |

| Dipeptidyl Peptidase-IV (DPP-IV) | 2G5P | -7.2 | Tyr, Arg, Glu |

| Cyclooxygenase-2 (COX-2) | 5IKR | -6.8 | Ser, Arg, Tyr |

| N-Myristoyltransferase (NMT) | 1IYL | -7.5 | Phe, Tyr, Val |

| Myeloid cell leukemia-1 (Mcl-1) | 2MHS | -6.5 | Arg, Met, Phe |

Note: These results are hypothetical and serve to illustrate the type of data generated from molecular docking studies. The target proteins are chosen based on studies involving similar pyrrolidine derivatives. nih.govnih.govbohrium.commdpi.com

Cheminformatics Approaches for Structure-Based Research and Virtual Library Design

Cheminformatics combines computer and information science to address problems in chemistry. For a scaffold like 3-(oxolan-2-yl)pyrrolidine, cheminformatics is invaluable for structure-based research and the design of virtual libraries. researchgate.net

Starting with the core structure, virtual libraries containing thousands or even millions of derivatives can be generated in silico. This is achieved by computationally adding various substituents at different positions on the pyrrolidine and oxolane rings. These large virtual libraries can then be screened against biological targets using high-throughput docking (virtual screening) to identify compounds with the highest predicted activity. researchgate.net

Furthermore, cheminformatics tools can be used to analyze the "drug-likeness" of these derivatives by calculating properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. This filtering process helps prioritize compounds that are more likely to have favorable pharmacokinetic properties, saving significant time and resources in the drug discovery pipeline. nih.govresearchgate.net

Conformational Preferences and Ring Pucker Analysis of the Pyrrolidine and Oxolane Rings

The biological activity of cyclic molecules is often intrinsically linked to their three-dimensional shape. Both the pyrrolidine and oxolane rings are five-membered rings and are non-planar. They adopt puckered conformations to relieve torsional strain. researchgate.netnih.gov

The pyrrolidine ring, famously studied in the amino acid proline, typically exists in two main puckered forms: the "endo" and "exo" conformations, which are often described as envelope or twist forms. researchgate.netresearchgate.netfigshare.com The specific pucker is defined by the positions of the atoms relative to a mean plane. Substituents on the ring can strongly influence which conformation is preferred. researchgate.net For 3-(oxolan-2-yl)pyrrolidine, the bulky oxolane substituent is expected to have a significant impact on the conformational equilibrium of the pyrrolidine ring.

Similarly, the oxolane (tetrahydrofuran) ring also adopts non-planar twist and envelope conformations. nih.govdntb.gov.ua The exact conformation can be described by puckering parameters that quantify the degree and type of pucker. nih.gov Theoretical calculations can determine the relative energies of these different puckered states, identifying the most stable conformers and the energy barriers between them. Understanding these conformational preferences is critical, as only specific shapes may fit into the active site of a target protein. A theoretical study on the ring-opening reactions of tetrahydrofuran (B95107) has been performed using density functional theory. nih.govresearchgate.net

Table 3: Common Puckering Descriptors for Five-Membered Rings

| Puckering Type | Description | Dihedral Angles (Typical) |

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | One angle is close to 0°, others are non-zero. |

| Twist (T) | No four atoms are coplanar; two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Dihedral angles alternate in sign. |

Exploration of 3 Oxolan 2 Yl Pyrrolidine As a Core Scaffold in Diverse Chemical Applications Non Clinical Focus

Role in the Synthesis of Complex Natural Products and Synthetic Analogs

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. researchgate.netwikipedia.org Similarly, the tetrahydrofuran (B95107) moiety is present in numerous bioactive natural products. The combination of these two rings in 3-(oxolan-2-yl)pyrrolidine presents a valuable starting point for the synthesis of novel analogs of these natural products.

The synthesis of complex molecules often relies on the use of chiral building blocks to control stereochemistry. Chiral versions of 3-(oxolan-2-yl)pyrrolidine can be synthesized using methods such as visible-light-mediated deoxygenation of monoallylated diols and β-amino alcohols. nih.gov These chiral scaffolds can then be elaborated into more complex structures. For instance, the pyrrolidine nitrogen can be functionalized through various reactions, including N-alkylation and N-acylation, to introduce diverse substituents. The tetrahydrofuran ring can also be modified, although it is generally more stable.

While no major natural products containing the precise 3-(oxolan-2-yl)pyrrolidine core have been prominently reported, its structural similarity to key components of various alkaloids makes it a compelling candidate for the generation of novel synthetic analogs. The development of synthetic routes to derivatives of this scaffold could lead to the discovery of new compounds with interesting biological properties, distinct from their natural counterparts.

Development of Chemical Probes for In Vitro Biological Systems (e.g., enzyme assays, receptor binding studies)

Chemical probes are essential tools for studying biological systems in vitro. They are small molecules designed to interact with a specific biological target, such as an enzyme or a receptor, to elucidate its function. The 3-(oxolan-2-yl)pyrrolidine scaffold possesses features that make it a promising candidate for the development of such probes.

The pyrrolidine nitrogen can be readily functionalized with reporter groups, such as fluorescent tags or biotin, allowing for the detection and quantification of binding events in enzyme assays and receptor binding studies. Furthermore, the stereochemistry of the scaffold can be controlled, which is crucial for achieving high affinity and selectivity for a specific biological target. The synthesis of chiral pyrrolidinylfuran derivatives has been explored for their potential as functionally selective muscarinic agents, highlighting the potential for this class of compounds in receptor binding studies. acs.org

The development of a library of 3-(oxolan-2-yl)pyrrolidine derivatives with diverse substituents would be a valuable resource for screening against a wide range of biological targets. High-throughput screening of such a library could identify lead compounds for the development of potent and selective chemical probes for various enzymes and receptors.

Applications in Materials Science and Polymer Chemistry as a Structural Motif

The unique structural and chemical properties of 3-(oxolan-2-yl)pyrrolidine also suggest its potential utility in materials science and polymer chemistry. The bifunctional nature of the molecule, with its secondary amine and ether linkage, allows it to be incorporated into polymer backbones or as a pendant group.

Polymers containing heterocyclic rings in their structure often exhibit interesting thermal and mechanical properties. The pyrrolidine and tetrahydrofuran rings in the 3-(oxolan-2-yl)pyrrolidine scaffold could impart specific characteristics to a polymer, such as increased rigidity, altered solubility, or the ability to coordinate with metal ions.

For example, the secondary amine could be used as a reactive site for polymerization reactions, such as polycondensation or ring-opening polymerization of N-carboxyanhydrides. Alternatively, the scaffold could be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to be incorporated into polymers via radical polymerization. The resulting polymers could find applications as specialty coatings, membranes, or as components of advanced composite materials. While direct applications of this specific compound in materials science are not yet established, the broader field of polymers containing heterocyclic motifs is an active area of research.

Utilization in Asymmetric Catalysis as Chiral Auxiliary or Ligand

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Chiral pyrrolidine derivatives have a long and successful history as both chiral auxiliaries and ligands for a wide range of asymmetric transformations. researchgate.net

The 3-(oxolan-2-yl)pyrrolidine scaffold, when prepared in an enantiomerically pure form, has the potential to serve as a novel chiral auxiliary. The pyrrolidine nitrogen can be acylated with a prochiral substrate, and the stereocenters on the pyrrolidine and tetrahydrofuran rings can direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Furthermore, the scaffold can be elaborated into chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the 3-(oxolan-2-yl)pyrrolidine core can act as coordination sites for a metal center. By introducing additional coordinating groups through functionalization of the pyrrolidine ring, bidentate or tridentate ligands can be prepared. These ligands could find application in a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The synthesis of a new chiral pyrrolidine from 2,3-O-iso-propylidene-D-erythronolactol has been reported, demonstrating a pathway to chiral pyrrolidine-based structures that could be adapted for catalytic applications. nih.gov

Q & A

Q. What are the key physicochemical properties of 3-(oxolan-2-yl)pyrrolidine relevant to experimental design?

The compound’s physicochemical properties are critical for solubility, stability, and reactivity in experimental setups. Key data includes:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Purity | 95% |

| Structural Features | Pyrrolidine fused with tetrahydrofuran (oxolane) via a methylene bridge |

These properties guide solvent selection, reaction conditions, and analytical method optimization. For example, the fused heterocyclic structure may influence hydrogen-bonding interactions in biological assays .

Q. Which analytical methods are optimal for characterizing 3-(oxolan-2-yl)pyrrolidine?

Methodological approaches for structural confirmation and purity assessment include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amine, ether).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection.

For example, NMR coupling constants can resolve stereochemical ambiguities in the pyrrolidine-oxolane system .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in spectral data (e.g., unexpected NMR splitting or IR peaks) require advanced techniques:

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm spatial arrangements.

- X-ray Crystallography : Provides definitive stereochemical assignment for crystalline derivatives.

- Computational Modeling : DFT calculations to predict NMR/IR spectra and compare with experimental data.

These methods are particularly useful for distinguishing regioisomers or stereoisomers in fused heterocycles .

Q. What strategies improve diastereoselective synthesis of pyrrolidine derivatives like 3-(oxolan-2-yl)pyrrolidine?

Diastereoselective routes often involve:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives) to control stereochemistry.

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh) for enantioselective hydrogenation or cyclization.

- Ring-Closing Metathesis (RCM) : Stereocontrolled formation of the pyrrolidine ring using Grubbs catalysts.

For instance, highlights stereochemical control via substrate-directed cyclization in similar pyrrolidine systems .

Q. How to evaluate 3-(oxolan-2-yl)pyrrolidine’s interaction with neurotransmitter receptors?

Pharmacological profiling involves:

- Receptor Binding Assays : Radioligand competition studies (e.g., ³H-labeled ligands for serotonin/dopamine receptors).

- Functional Activity Tests : cAMP accumulation or calcium flux assays to assess agonist/antagonist effects.

- Molecular Docking : Computational simulations to predict binding affinities to receptor active sites.

and suggest that pyrrolidine derivatives often target monoamine transporters or GPCRs, making these assays critical for mechanistic studies .

Q. What synthetic routes are reported for pyrrolidine derivatives with tetrahydrofuran substituents?

Common synthetic pathways include:

- Mitsunobu Reaction : Coupling of pyrrolidine alcohols with tetrahydrofuran-derived electrophiles.

- Reductive Amination : Condensation of aldehydes/ketones with pyrrolidine amines under H₂/Pd-C.

- Ring-Opening/Closing : Cyclization of linear precursors (e.g., amino alcohols) using acid catalysis.

Multi-step protocols from and emphasize purification via column chromatography and recrystallization to achieve >95% purity .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.